2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy-, methyl ester
Description
2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy-, methyl ester is a substituted naphthalene derivative characterized by a carboxylic acid ester group at the 2-position and three methoxy (-OCH₃) groups at the 4, 7, and 8 positions of the naphthalene ring.
Properties
Molecular Formula |
C15H16O5 |
|---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
methyl 4,7,8-trimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H16O5/c1-17-12-6-5-10-11(14(12)19-3)7-9(15(16)20-4)8-13(10)18-2/h5-8H,1-4H3 |
InChI Key |
LMFQFUKNBKCAKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CC(=C2)C(=O)OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The table below compares the target compound with structurally related naphthalene and benzoic acid derivatives, focusing on molecular formulas, substituent positions, and key properties:
Key Observations:
Substituent Position Effects :
- The position of methoxy groups significantly influences bioactivity. For example, benzoic acid derivatives with 3,4,5-trimethoxy substitution exhibit strong receptor binding , suggesting that analogous naphthalene derivatives (e.g., 4,7,8-trimethoxy) may share similar interactions.
- Adjacent methoxy groups (e.g., 4,5,6-trimethoxy) may reduce solubility due to steric hindrance, whereas spaced substituents (e.g., 4,7,8-trimethoxy) could enhance membrane permeability.
Ester Group Variations: Methyl esters (e.g., target compound) generally exhibit higher volatility and lower molecular weight compared to ethyl esters (e.g., CAS 25936-85-0) .
Receptor Binding and Docking Studies
Potassium Channel Interactions :
Trimethoxy-substituted benzoic acid methyl esters (e.g., 3,4,5-trimethoxy) demonstrated high docking scores (-5.033 kcal/mol) with voltage-gated potassium channels (PDB: 4UUJ), surpassing diazepam (-2.875 kcal/mol) . This suggests that naphthalene analogs with similar substitution patterns may exhibit anxiolytic or neuroactive properties.- Antimicrobial and Antioxidant Potential: Methyl esters of fatty acids (e.g., hexadecanoic acid methyl ester) showed moderate bioactivity in GC-MS profiles , while trimethoxy derivatives are linked to enhanced antioxidant capacity due to electron-rich aromatic systems .
Physicochemical Properties
- Lipophilicity and Solubility: The target compound’s three methoxy groups likely increase logP (lipophilicity) compared to non-substituted analogs like 2-naphthalenecarboxylic acid methyl ester (CAS 2459-25-8) .
Thermal Stability : Tetrahydro derivatives (e.g., 5,6,7,8-tetrahydro-3,4-dimethoxy, CAS 89228-43-3) exhibit lower boiling points (~399°C) due to reduced aromaticity , whereas fully aromatic analogs are more thermally stable.
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